3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O3 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chloronitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-chloro-2-nitrophenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloronitrophenoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the phenoxy group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-(4-substituted-2-nitrophenoxy)pyrrolidine derivatives.
Reduction: 3-(4-Chloro-2-aminophenoxy)pyrrolidine hydrochloride.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-nitrophenoxy)pyrrolidine hydrochloride
- 3-(4-Chloro-2-aminophenoxy)pyrrolidine hydrochloride
- Pyrrolidine-2,5-dione derivatives
Uniqueness
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a chloronitrophenoxy group makes it a valuable compound for various research applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
3-(4-chloro-2-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBKXADVRKBMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-20-1 | |
Record name | Pyrrolidine, 3-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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